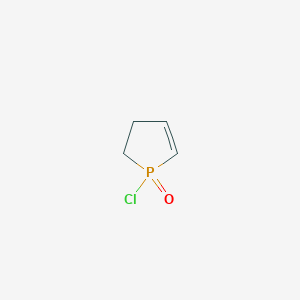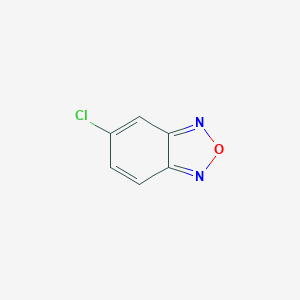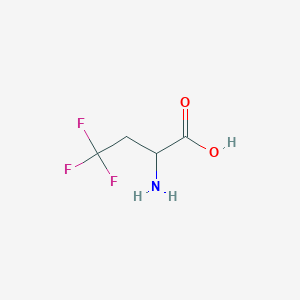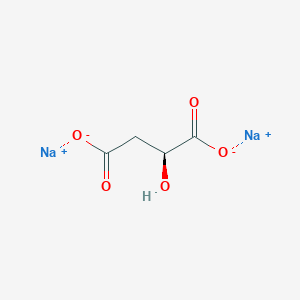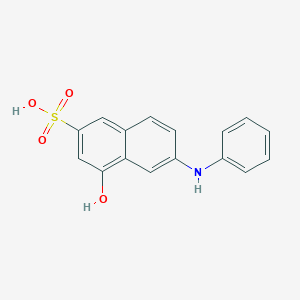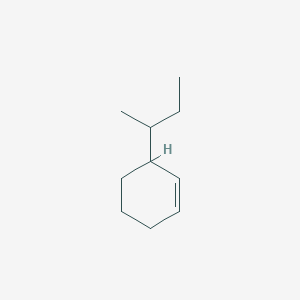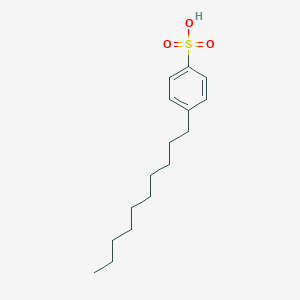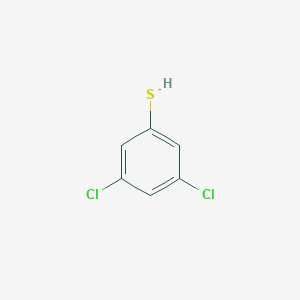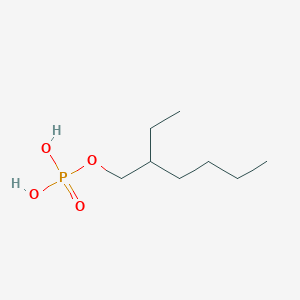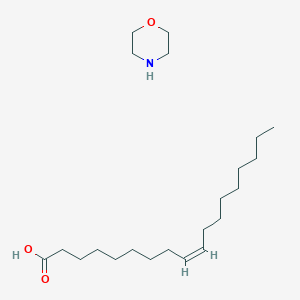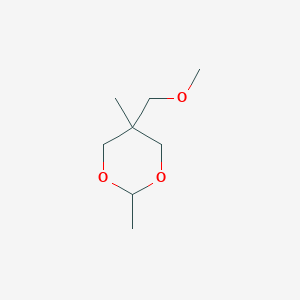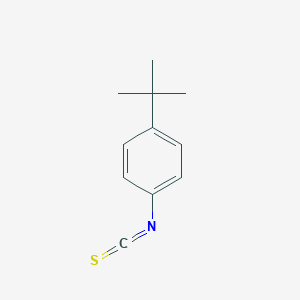![molecular formula C10H6N2O4S B093764 Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid CAS No. 117-70-4](/img/structure/B93764.png)
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid (NOSA) is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. It is a highly fluorescent molecule that can be used as a probe for various biological and chemical applications.
Mecanismo De Acción
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the transfer of energy from the excited state of the molecule to the ground state, resulting in the emission of light. This process is known as fluorescence.
Efectos Bioquímicos Y Fisiológicos
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has been shown to have minimal toxicity and is well-tolerated by living cells. It has been used to study the dynamics of biological membranes, as well as the interactions between different molecules in living cells. Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has also been used to study the binding of proteins, nucleic acids, and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid as a fluorescent probe is its high sensitivity and specificity. It can be used to detect very small amounts of biomolecules and has a low background signal. However, Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has some limitations, including its tendency to photobleach and its sensitivity to environmental factors such as pH and temperature.
Direcciones Futuras
There are many potential future directions for the use of Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid in scientific research. One area of interest is the development of new probes based on the Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid structure that can be used to study different biological and chemical processes. Another area of interest is the development of new techniques for using Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid in vivo, such as the use of nanotechnology to deliver Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid to specific cells or tissues. Additionally, further research is needed to better understand the mechanism of action of Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid and its interactions with different biomolecules.
Métodos De Síntesis
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid can be synthesized through a multi-step process involving the reaction of naphthalene with hydrazine hydrate, followed by the reaction with sulfuric acid and sodium nitrite. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has been widely used in scientific research as a fluorescent probe for various biological and chemical applications. It has been used to study the binding of proteins, nucleic acids, and other biomolecules. Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has also been used to study the dynamics of biological membranes, as well as the interactions between different molecules in living cells.
Propiedades
Número CAS |
117-70-4 |
|---|---|
Nombre del producto |
Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid |
Fórmula molecular |
C10H6N2O4S |
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15) |
Clave InChI |
OIDKWKZBMQUGNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
Otros números CAS |
117-70-4 |
Sinónimos |
naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



